(1-Benzyl-1H-indol-5-yl)methanamine
Overview
Description
(1-Benzyl-1H-indol-5-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzyl group attached to the nitrogen atom of the indole ring and a methanamine group at the 5-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-indol-5-yl)methanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where the nitrogen atom of the indole ring reacts with benzyl chloride in the presence of a base.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction where the indole derivative reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-indol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(1-Benzyl-1H-indol-5-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-indol-5-yl)methanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1H-imidazol-5-yl)methanamine: Similar structure but contains an imidazole ring instead of an indole ring.
(1-Benzyl-1H-1,2,3-triazole-4-yl)methanamine: Contains a triazole ring instead of an indole ring.
Uniqueness
(1-Benzyl-1H-indol-5-yl)methanamine is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
(1-Benzyl-1H-indol-5-yl)methanamine is an indole derivative that has garnered attention for its diverse biological activities, including potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This compound's unique structure, characterized by the presence of a benzyl group and an amine functional group, enhances its solubility and biological activity, making it a promising candidate for medicinal chemistry applications.
- Molecular Formula : CHN
- Molecular Weight : Approximately 222.29 g/mol
The indole moiety is crucial for the compound's biological effects, as it allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that this compound can bind effectively to enzyme active sites, influencing their activity and potentially modulating various biochemical pathways involved in disease processes .
Anticancer Properties
Studies have demonstrated that similar indole-based compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities were found to inhibit cell proliferation in cancer models . The potential for this compound to act as an anticancer agent warrants further investigation.
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. Compounds like this compound may inhibit enzymes involved in inflammatory processes, contributing to their therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, showing promising results in inhibiting bacterial growth .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Benzyl-3-methylindole | Contains a methyl group at the 3-position | Enhanced anti-inflammatory activity |
5-Bromoindole | Bromine substituent at the 5-position | Known for potent anticancer properties |
2-(4-Methylbenzyl)-indole | Methyl substitution on the benzene ring | Significant antimicrobial activity |
This table illustrates how variations in structure can influence biological activity among indole derivatives.
Case Studies and Research Findings
Recent studies have highlighted the significance of indole derivatives in drug discovery. For instance, research into 3-substituted indoles has led to the identification of compounds with favorable anti-MRSA activity and low cytotoxicity . Such findings underscore the potential of this compound as a lead compound for further development.
Properties
IUPAC Name |
(1-benzylindol-5-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,11-12,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZNBSTUIOIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659669 | |
Record name | 1-(1-Benzyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-42-8 | |
Record name | 1-(1-Benzyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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